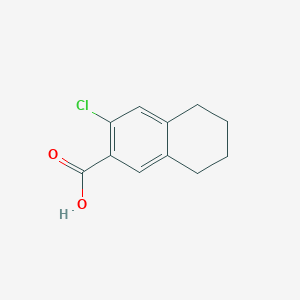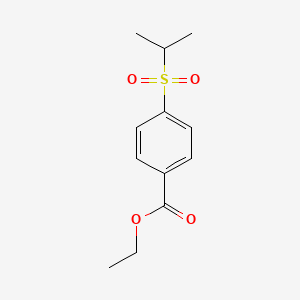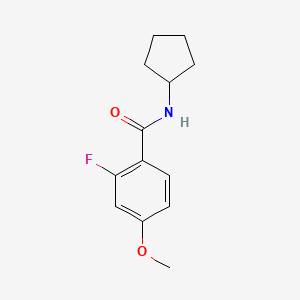
1-Pyrrolidin-1-ylisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidin-1-ylisoquinolin-5-amine (PIQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIQ is a heterocyclic compound that consists of a pyrrolidine and isoquinoline ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidin-1-ylisoquinolin-5-amine is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. This means that it binds to and blocks the activity of dopamine D3 receptors, which are primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is implicated in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
1-Pyrrolidin-1-ylisoquinolin-5-amine has been shown to have biochemical and physiological effects on the brain, particularly in the mesolimbic pathway. By blocking dopamine D3 receptors, 1-Pyrrolidin-1-ylisoquinolin-5-amine may alter the activity of this pathway, which could have implications for addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has been shown to have fluorescent properties, which makes it useful for imaging dopamine receptors in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Pyrrolidin-1-ylisoquinolin-5-amine in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has fluorescent properties, which makes it useful for imaging dopamine receptors in living cells. However, one limitation of using 1-Pyrrolidin-1-ylisoquinolin-5-amine in lab experiments is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Pyrrolidin-1-ylisoquinolin-5-amine. One direction is to further explore its potential as a selective dopamine D3 receptor antagonist for the treatment of addiction and other psychiatric disorders. Additionally, researchers could investigate the use of 1-Pyrrolidin-1-ylisoquinolin-5-amine as a fluorescent probe for imaging dopamine receptors in living cells. Finally, researchers could explore alternative synthesis methods for 1-Pyrrolidin-1-ylisoquinolin-5-amine that may improve its solubility and effectiveness in lab experiments.
Conclusion:
In conclusion, 1-Pyrrolidin-1-ylisoquinolin-5-amine (1-Pyrrolidin-1-ylisoquinolin-5-amine) is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. 1-Pyrrolidin-1-ylisoquinolin-5-amine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to learn about 1-Pyrrolidin-1-ylisoquinolin-5-amine, its potential as a selective dopamine D3 receptor antagonist and fluorescent probe for imaging dopamine receptors in living cells makes it an exciting area of research for the future.
Métodos De Síntesis
1-Pyrrolidin-1-ylisoquinolin-5-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Both of these methods have been used to synthesize 1-Pyrrolidin-1-ylisoquinolin-5-amine, with varying degrees of success.
Aplicaciones Científicas De Investigación
1-Pyrrolidin-1-ylisoquinolin-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. Additionally, 1-Pyrrolidin-1-ylisoquinolin-5-amine has been studied for its potential use as a fluorescent probe for imaging dopamine receptors in living cells.
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUKYRJYBSPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC3=C2C=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-ylisoquinolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)


![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)
